molecular formula C5H2BrN3S B2463851 2-Bromo-[1,3]thiazolo[4,5-b]pyrazine CAS No. 1936275-03-4

2-Bromo-[1,3]thiazolo[4,5-b]pyrazine

Cat. No.: B2463851
CAS No.: 1936275-03-4
M. Wt: 216.06
InChI Key: QFMILHXGWWSNEL-UHFFFAOYSA-N
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Description

2-Bromo-[1,3]thiazolo[4,5-b]pyrazine is a heterocyclic compound that features a thiazole ring fused with a pyrazine ring and a bromine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-[1,3]thiazolo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with 2,3-dibromopyrazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-[1,3]thiazolo[4,5-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-[1,3]thiazolo[4,5-b]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-[1,3]thiazolo[4,5-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the fused heterocyclic rings contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding domain .

Comparison with Similar Compounds

    Thiazolo[4,5-b]pyridine: Similar in structure but lacks the bromine atom and has a pyridine ring instead of a pyrazine ring.

    Thiazolo[4,5-b]pyrimidine: Contains a pyrimidine ring instead of a pyrazine ring and may exhibit different biological activities.

    Thiazolo[4,5-d]pyrimidine: Another related compound with a different ring fusion pattern.

Uniqueness: 2-Bromo-[1,3]thiazolo[4,5-b]pyrazine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. The fused thiazole and pyrazine rings also contribute to its distinct electronic properties, making it valuable in various research applications .

Properties

IUPAC Name

2-bromo-[1,3]thiazolo[4,5-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3S/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMILHXGWWSNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)N=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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